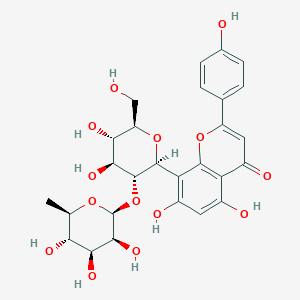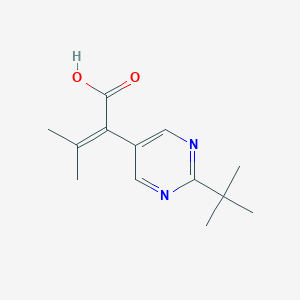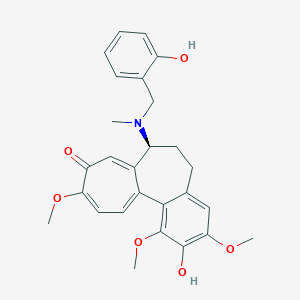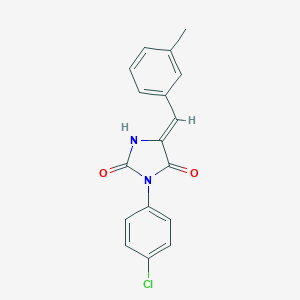
(Quinolin-8-olato)lithium
説明
Synthesis Analysis
The synthesis of (quinolin-8-olato)lithium and related complexes often involves treating lithium salts with appropriate ligands. For example, half-titanocene chlorides 2-(benzimidazol-2-yl)quinolin-8-olates were synthesized by reacting lithium salts of the ligand with CpTiCl3, illustrating a method of incorporating quinolin-8-olate ligands into metal complexes (Wenjuan Zhang et al., 2013).
Molecular Structure Analysis
Molecular structure analysis reveals that (quinolin-8-olato)lithium complexes can exhibit varied coordination geometries. For instance, hexakis(μ-quinolin-8-olato)hexalithium(I) features a centrosymmetric hexamer consisting of two stacked ring trimers, highlighting the complex's intricate molecular architecture (W. Begley & M. Rajeswaran, 2006).
Chemical Reactions and Properties
Chemical reactions involving (quinolin-8-olato)lithium compounds demonstrate their reactivity and potential applications. Lithium quinolyl‐amidinates, for example, efficiently promote the ring-opening polymerization of ε‐caprolactone, indicating their catalytic capabilities (Wen‐Hua Sun et al., 2017).
Physical Properties Analysis
The physical properties of (quinolin-8-olato)lithium complexes, such as photoluminescence, are noteworthy. The formation of mono(8-hydroxyquinoline) lithium(I) complex in smectites by solid–solid reactions resulted in materials with distinct photoluminescent properties, highlighting their potential in materials science (Nithima Khaorapapong & M. Ogawa, 2010).
Chemical Properties Analysis
(Quinolin-8-olato)lithium compounds' chemical properties, such as their ability to act as catalysts, are of significant interest. Lithium bromide, for example, has been used as an efficient, green, and inexpensive catalyst for the synthesis of quinoxaline derivatives at room temperature, showcasing the utility of lithium-based catalysts in organic synthesis (A. Hasaninejad et al., 2010).
科学的研究の応用
Application in OLEDs
- Scientific Field : Material Science, specifically in the development of Organic Light Emitting Diodes (OLEDs) .
- Summary of the Application : (Quinolin-8-olato)lithium, also known as Liq, is commonly used as an electron injection layer (EIL) material in organic electronic devices, particularly OLEDs . It is used to enhance the operational stability of LEDs .
- Methods of Application : In the fabrication of OLEDs, a very thin layer (1-2 nm) of Liq is applied for efficient electron injection from the electrode to the electron transport layer (ETL) . This is coupled with aluminum (Al) to form an effective cathode system .
- Results or Outcomes : The application of Liq in OLEDs has resulted in devices with high light extraction efficiency . For instance, one study reported a light extraction efficiency of 49.70% at 468 nm in deep-blue regions, which is approximately 3.5 times that of the bottom light-emitting diode (BOLED) .
Application in HPLC
- Scientific Field : Analytical Chemistry, specifically in High Performance Liquid Chromatography (HPLC) .
- Summary of the Application : (Quinolin-8-olato)lithium can be analyzed using a reverse phase (RP) HPLC method .
- Methods of Application : The mobile phase in the HPLC method contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
- Results or Outcomes : This method allows for the separation and analysis of (Quinolin-8-olato)lithium on a Newcrom R1 HPLC column .
Safety And Hazards
特性
IUPAC Name |
lithium;quinolin-8-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.Li/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHFBFXXYOQXMN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=C(C(=C1)[O-])N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6LiNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180035 | |
| Record name | (Quinolin-8-olato)lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Quinolin-8-olato)lithium | |
CAS RN |
25387-93-3, 850918-68-2 | |
| Record name | (Quinolin-8-olato)lithium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025387933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Quinolin-8-olato)lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (quinolin-8-olato)lithium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Hydroxyquinolinolato-lithium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



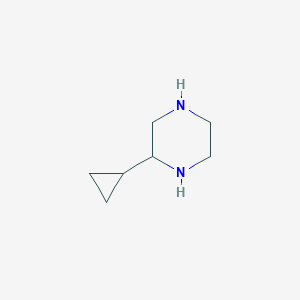

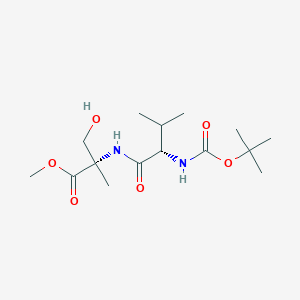
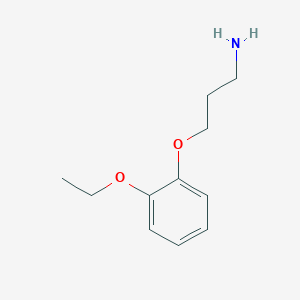
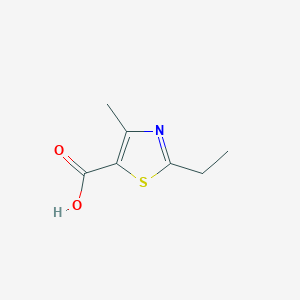
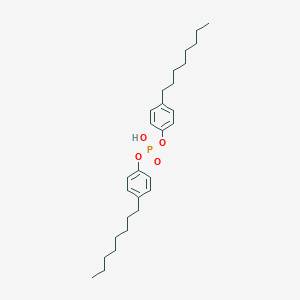
![Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B49541.png)

